molecular formula C27H37N3O5S2 B2425644 Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-55-2

Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2425644
CAS RN: 449782-55-2
M. Wt: 547.73
InChI Key: GVOSPPVRVMWGLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetohydrazides can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .


Molecular Structure Analysis

The molecular weight of this compound is 436.54. The molecular formula is C20H24N2O5S2. The structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure.


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation could be some of the reactions that this compound undergoes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. The compound likely has unique properties due to its complex structure .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis Techniques

A variety of synthesis techniques have been explored for compounds with complex structures, such as the use of ethyl 2-methyl-2,3-butadienoate in annulation reactions to form highly functionalized tetrahydropyridines, showcasing a method that could potentially be applied to similar compounds for generating complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).

Chemical Modifications

Chemical modifications and reactions of similar compounds have been studied, for instance, the CYP2C8- and CYP3A-mediated C-demethylation processes, which are important for understanding the metabolic pathways and potential bioactive forms of complex organic compounds (Prakash, Wang, O’Connell, & Johnson, 2008).

Applications in Material Science

Nanofiltration Membranes

The synthesis and application of novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes represent an area where similar compounds might find utility, especially in enhancing the hydrophilicity and selectivity of membranes for treatment applications (Liu et al., 2012).

Advanced Pharmaceutical Synthesis

Antimicrobial Activity

Research on the synthesis of novel heterocyclic derivatives and their antimicrobial activity highlights the potential of complex molecules in drug development. For example, the study on the synthesis of new heterocyclic azlactone derivatives and their evaluation against various microbial strains underscores the importance of structural complexity for bioactivity (Mistry & Desai, 2005).

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to selectively target the NLRP3 inflammasome. The NLRP3 inflammasome is a part of the immune system that responds to pathogens and other threats.

properties

IUPAC Name

methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O5S2/c1-26(2)16-20-21(25(32)35-6)24(36-22(20)27(3,4)29-26)28-23(31)17-12-14-19(15-13-17)37(33,34)30(5)18-10-8-7-9-11-18/h12-15,18,29H,7-11,16H2,1-6H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOSPPVRVMWGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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